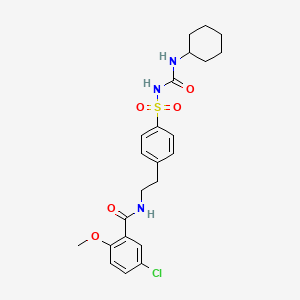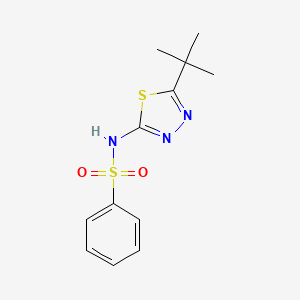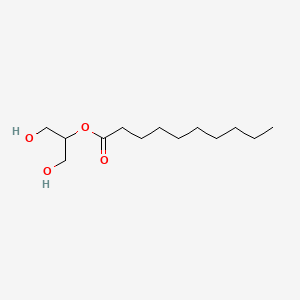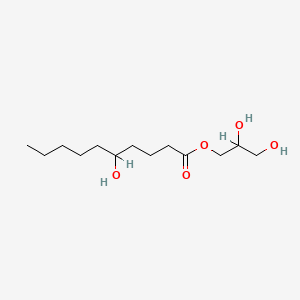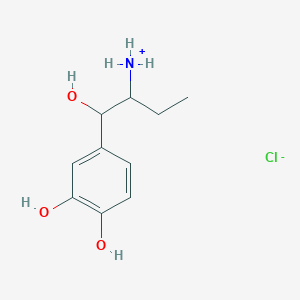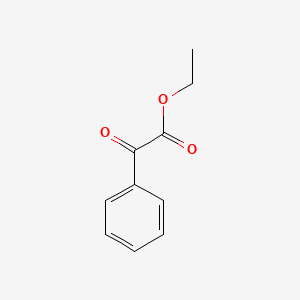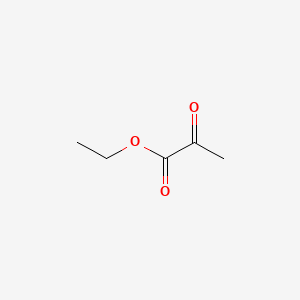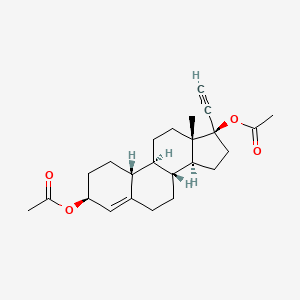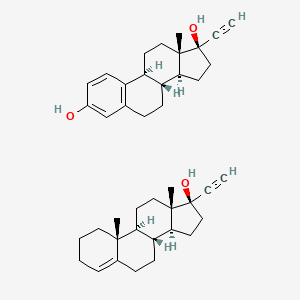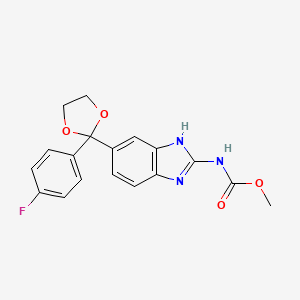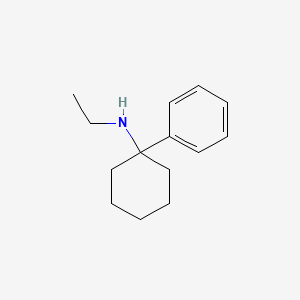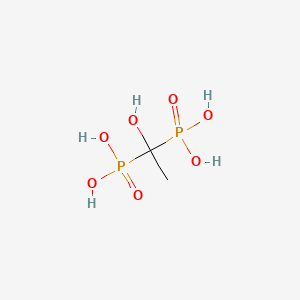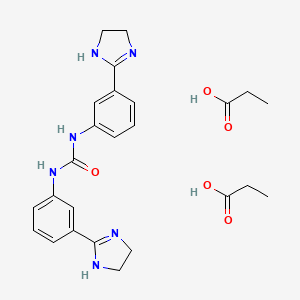
Imidocarb dipropionate
Overview
Description
Imidocarb dipropionate is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections caused by protozoa . It is chemically described as N,N’-bis [3- (4,5-dihydro-1 H -imidazol-2-yl)-phenyl]urea dipropionate and has a molecular weight of 496.6 .
Molecular Structure Analysis
The molecular formula of Imidocarb dipropionate is C25H32N6O5 . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Chemical Reactions Analysis
Imidocarb dipropionate has been studied for its stability under various conditions. For instance, it has been found to degrade under acid, alkaline, and oxidative stress conditions .
Physical And Chemical Properties Analysis
Imidocarb dipropionate has a water solubility of 0.138 mg/mL . It has a logP of 2.16 according to ALOGPS and 1.23 according to Chemaxon . The compound has a pKa (Strongest Acidic) of -5.3 and a pKa (Strongest Basic) of 15 .
Scientific Research Applications
1. Treatment of Anaplasmosis in Cattle
- Application Summary: Imidocarb Dipropionate (IMD) is commonly used as an immunomodulator agent for the treatment of anaplasmosis in cattle . Anaplasmosis is a worldwide hemolytic disease in cattle caused by a gram-negative obligatory intracellular bacterium, Anaplasma phagocytophilium .
- Methods of Application: Two sensitive, specific, and precise stability-indicating chromatographic methods have been developed, optimized, and validated for its determination in presence of its acid, alkaline, and oxidative stressed degradation products . The first method is based on separation of IMD and its forced induced degradation products on reversed phase cyano column using isocratic elution system consisted of sodium acetate buffer–methanol–acetonitrile (55: 30:15, v/v/v), pH 4.6 at a flow rate of 1.2 mL/min, and UV detection at 254 nm .
- Results: The suggested methods were validated in compliance with the ICH guidelines and were successfully applied for determination of IMD in its commercial veterinary formulations with good recoveries . Furthermore, the proposed HPLC method was extended to the determination of IMD residues in bovine meat and milk samples .
2. Treatment of Babesia Microti-like Piroplasm in Dogs
- Application Summary: Imidocarb Dipropionate is used to treat sick dogs naturally infected with the Babesia microti-like piroplasm . This is a serious tick-borne disease caused by several species of the protozoan genus Babesia .
- Methods of Application: Dogs naturally infected with Bml were randomly assigned to a treatment group: imidocarb dipropionate (5 mg/kg SC, 2 doses 14 d apart) .
3. Treatment of Ehrlichiosis or Hepatozoonosis in Dogs
- Application Summary: Imidocarb Dipropionate is sometimes used for the treatment of ehrlichiosis or hepatozoonosis in dogs .
- Methods of Application: The specific methods of application can vary based on the severity of the disease and the individual dog’s health condition. It’s typically administered via intramuscular or subcutaneous injection .
- Results: The results can vary based on the individual dog’s response to the treatment. In general, it can help to alleviate the symptoms of these diseases and improve the dog’s overall health .
4. Treatment of Babesiosis, Piroplasmosis, Trypanosomatosis, Epierythrozoon, Anaplasma Marginale and Theileria
- Application Summary: Imidocarb Dipropionate is used for the treatment and prevention of various diseases caused by babesiosis, piroplasmosis, trypanosomatosis, epierythrozoon, anaplasma marginale and theileria .
- Methods of Application: It’s generally made of its dipropionate or bishydrochloride. Preparations, by intramuscular or subcutaneous injection, are used for the treatment and prevention of these diseases .
- Results: The results can vary based on the individual animal’s response to the treatment. In general, it can help to alleviate the symptoms of these diseases and improve the animal’s overall health .
5. Treatment of Cytauxzoonosis, Babesiosis, or Hemoplasmosis in Cats
- Application Summary: Imidocarb Dipropionate is sometimes used for the treatment of cytauxzoonosis, babesiosis, or hemoplasmosis in cats .
- Methods of Application: The specific methods of application can vary based on the severity of the disease and the individual cat’s health condition. It’s typically administered via intramuscular or subcutaneous injection .
- Results: The results can vary based on the individual cat’s response to the treatment. In general, it can help to alleviate the symptoms of these diseases and improve the cat’s overall health .
6. Treatment of Piroplasmosis in Horses
- Application Summary: Imidocarb Dipropionate is sometimes used for the treatment of piroplasmosis in horses .
- Methods of Application: The specific methods of application can vary based on the severity of the disease and the individual horse’s health condition. It’s typically administered via intramuscular or subcutaneous injection .
- Results: The results can vary based on the individual horse’s response to the treatment. In general, it can help to alleviate the symptoms of these diseases and improve the horse’s overall health .
Safety And Hazards
Imidocarb dipropionate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised not to eat, drink or smoke when using this product .
properties
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQXWSHYUHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046604 | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidocarb dipropionate | |
CAS RN |
55750-06-6 | |
| Record name | Imidocarb dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



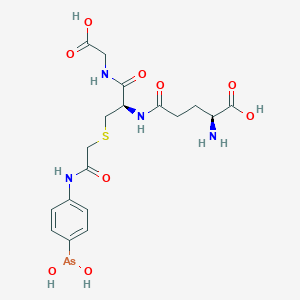
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
